molecular formula C20H10Cl2F4N4O B11687235 3-chloro-N-(3-chloro-4-fluorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-N-(3-chloro-4-fluorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11687235
M. Wt: 469.2 g/mol
InChI Key: PWHLKSMUZNUEEB-UHFFFAOYSA-N
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Description

3-chloro-N-(3-chloro-4-fluorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-chloro-4-fluorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 3-chloro-4-fluoroaniline with ethyl 2-cyano-3,3,3-trifluoropropanoate under basic conditions to form an intermediate. This intermediate is then cyclized with hydrazine hydrate to form the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-chloro-4-fluorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the aromatic rings can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

3-chloro-N-(3-chloro-4-fluorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-chloro-4-fluorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of their function .

Properties

Molecular Formula

C20H10Cl2F4N4O

Molecular Weight

469.2 g/mol

IUPAC Name

3-chloro-N-(3-chloro-4-fluorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C20H10Cl2F4N4O/c21-12-8-11(6-7-13(12)23)27-19(31)17-16(22)18-28-14(10-4-2-1-3-5-10)9-15(20(24,25)26)30(18)29-17/h1-9H,(H,27,31)

InChI Key

PWHLKSMUZNUEEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC(=C(C=C4)F)Cl)Cl

Origin of Product

United States

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